3-(4-Bromo-2-fluorophenyl)prop-2-enamide
Description
Contextual Significance of Cinnamic Acid Derivatives in Medicinal Chemistry Research
Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for their broad spectrum of pharmacological activities. nih.govnih.govbldpharm.com These compounds, which share the 3-phenyl-acrylic acid core structure, have been extensively studied for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. nih.govresearchgate.net The versatility of the cinnamic acid scaffold allows for chemical modifications at the phenyl ring, the acrylic acid side chain, and the carboxylic acid function, enabling the fine-tuning of their biological activity. researchgate.netnih.gov
The diverse biological effects of cinnamic acid derivatives are attributed to their ability to modulate various cellular pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and suppress inflammatory responses. nih.govbldpharm.com The presence of different substituents on the phenyl ring can significantly influence the potency and selectivity of these compounds.
Table 1: Reported Biological Activities of Cinnamic Acid Derivatives
| Derivative Type | Biological Activity | Reference |
| Halogenated Cinnamic Acids | Antimicrobial, Anticancer | nih.gov |
| Hydroxylated Cinnamic Acids | Antioxidant, Anti-inflammatory | nih.gov |
| Methoxy (B1213986) Cinnamic Acids | Antidiabetic, Hepatoprotective | nih.gov |
Overview of the 3-(4-Bromo-2-fluorophenyl)prop-2-enamide Scaffold within Bioactive Compounds
The compound this compound belongs to the family of cinnamic acid derivatives and possesses a unique substitution pattern on the phenyl ring. The presence of both a bromine atom at the 4-position and a fluorine atom at the 2-position is anticipated to significantly influence its physicochemical properties and biological activity. Halogen atoms, particularly bromine and fluorine, are known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific research dedicated exclusively to this compound is limited, the examination of structurally related compounds provides valuable insights into its potential. For instance, various studies have highlighted the potent biological activities of compounds containing bromo- and fluoro-substituted phenyl rings.
Table 2: Bioactivity of Structurally Related Bromo- and Fluoro- Phenyl Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| Bromo-phenyl derivatives | Anticancer | Demonstrated significant growth inhibition against various cancer cell lines. | researchgate.netmdpi.com |
| Fluoro-phenyl derivatives | Anticancer, Antileishmanial | Showed high activity against amastigote forms of Leishmania amazonensis. | researchgate.net |
| Bromo- and Fluoro- co-substituted compounds | Intermediate for bioactive molecules | Serves as a key building block for the synthesis of medicinally important compounds. | researchgate.net |
The combination of the α,β-unsaturated amide core, a feature of the broader class of biologically active cinnamic acid derivatives, with the specific halogenation pattern of the phenyl ring suggests that this compound is a promising candidate for further investigation in medicinal chemistry. Its structural motifs are present in molecules with demonstrated anticancer and antimicrobial properties, indicating a potential avenue for the development of new therapeutic agents. Further research is warranted to synthesize and evaluate the specific biological profile of this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLSFGVHUZTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For 3-(4-Bromo-2-fluorophenyl)prop-2-enamide, which has the chemical formula C₉H₇BrFNO, specific patterns of chemical shifts and coupling constants are anticipated.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic, vinylic, and amide protons. The trans-stereochemistry of the alkene (prop-2-enamide) group would be confirmed by a large coupling constant (typically >12 Hz) between the two vinylic protons. The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide (-NH₂) | 5.5 - 7.0 | Broad singlet (2H) | - |
| Vinylic (=CH-Ar) | 7.4 - 7.8 | Doublet (1H) | ~15-16 |
| Vinylic (=CH-CO) | 6.4 - 6.8 | Doublet (1H) | ~15-16 |
| Aromatic (H3) | 7.5 - 7.7 | Doublet of doublets (1H) | J(H-H) ~8-9, J(H-F) ~5-6 |
| Aromatic (H5) | 7.3 - 7.5 | Doublet of doublets (1H) | J(H-H) ~8-9, J(H-H) ~2-3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will show nine distinct carbon signals. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, which is a key diagnostic feature. The carbonyl carbon of the amide will be observed in the downfield region.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Carbonyl (C=O) | 165 - 170 | Singlet |
| Vinylic (=CH-Ar) | 135 - 145 | Singlet |
| Vinylic (=CH-CO) | 120 - 130 | Singlet |
| Aromatic (C1, C-CH=) | 125 - 130 | Doublet |
| Aromatic (C2, C-F) | 158 - 162 | Doublet |
| Aromatic (C3) | 115 - 120 | Doublet |
| Aromatic (C4, C-Br) | 120 - 125 | Singlet |
| Aromatic (C5) | 130 - 135 | Singlet |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the amide and the substituted alkene groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H stretch | Primary Amide (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic & Vinylic |
| 1680 - 1650 | C=O stretch (Amide I) | Amide |
| 1640 - 1610 | N-H bend (Amide II) | Amide |
| 1600 - 1580 | C=C stretch | Alkene |
| 1500 - 1400 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-F stretch | Aryl-Fluoride |
| 980 - 960 | =C-H bend (out-of-plane) | trans-Alkene |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. A key feature in the mass spectrum of this compound would be the isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M+ and M+2).
The calculated monoisotopic mass is 242.97 g/mol . The fragmentation would likely involve the loss of the amide group (-CONH₂) and cleavage at the bonds of the propenamide chain.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis determines the percentage composition of elements in a compound. For C₉H₇BrFNO, the theoretical composition provides a benchmark for verifying the purity of a synthesized sample.
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 44.48 |
| Hydrogen | H | 1.01 | 2.90 |
| Bromine | Br | 79.90 | 32.89 |
| Fluorine | F | 19.00 | 7.82 |
| Nitrogen | N | 14.01 | 5.76 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Should single crystals of this compound be grown, X-ray crystallography could provide a definitive three-dimensional model of its solid-state structure. This analysis would confirm the trans configuration of the double bond and reveal precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amide group, which dictates the crystal packing arrangement. However, no public crystallographic data for this specific molecule has been reported.
Structure Activity Relationship Sar Investigations of Substituted Propenamides
Methodologies for SAR Elucidation in Alpha, Beta-Unsaturated Amide Systems
The alpha,beta-unsaturated amide moiety is a key structural feature, and understanding its role requires a multi-faceted approach. Researchers employ a range of techniques to decode the complex relationship between the structure of these compounds and their biological effects.
A primary strategy in SAR studies involves the systematic modification of a lead compound. In the context of 3-(4-Bromo-2-fluorophenyl)prop-2-enamide, this would involve synthesizing analogs with variations at specific positions. For instance, the bromine atom at the 4-position could be replaced with other halogens (Cl, I) or small lipophilic groups like methyl (-CH3) to probe the importance of size, electronegativity, and halogen bonding potential at that site. nih.gov Similarly, the fluorine at the 2-position could be moved to other positions on the phenyl ring or replaced with other electron-withdrawing or -donating groups.
Bioisosteric replacement is a more refined version of this approach, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For example, the amide group (-CONH2) itself could be replaced with bioisosteres like a hydroxamic acid (-CONHOH) or a sulfonamide (-SO2NH2) to explore different hydrogen bonding patterns and metabolic stabilities.
The following table illustrates a hypothetical SAR study on a series of propenamide analogs, demonstrating how systematic modifications can influence inhibitory potency.
| Compound ID | R1 (Position 2) | R2 (Position 4) | IC50 (nM) |
| 1 | -F | -Br | 75 |
| 2 | -H | -Br | 150 |
| 3 | -F | -H | 200 |
| 4 | -F | -Cl | 90 |
| 5 | -F | -CH3 | 120 |
| 6 | -Cl | -Br | 85 |
This table is illustrative, showing how changes to the phenyl ring substituents can affect biological activity, a key aspect of SAR studies.
QSAR and QSPR are computational modeling methods that establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.org These models use molecular descriptors—numerical values that encode information about the steric, electronic, and hydrophobic properties of a molecule—to predict the activity of novel, unsynthesized compounds. meilerlab.org
For a series of propenamide derivatives, descriptors such as logP (lipophilicity), Hammett constants (electronic effects of substituents), and steric parameters (e.g., molar refractivity) would be calculated. A QSAR model could take the form of an equation:
Biological Activity = c1(logP) + c2(σ) + c3*(MR) + constant
Where c1, c2, and c3 are coefficients determined through statistical regression analysis. nih.gov Such models are invaluable for prioritizing which analogs to synthesize, thereby saving time and resources. nih.govdokumen.pub A successful QSAR model can guide the design of new compounds with potentially improved potency. mdpi.com
In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These techniques, such as pharmacophore modeling, use a set of active molecules to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
When the 3D structure of the target receptor or enzyme is available, structure-based computational protocols like molecular docking and molecular dynamics (MD) simulations are powerful tools. chemrxiv.org
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) within the binding site of a target protein. It allows researchers to visualize potential interactions, such as hydrogen bonds and halogen bonds, that contribute to binding. nih.gov
Molecular Dynamics (MD) Simulation: MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov
These computational approaches help rationalize observed SAR data and guide the design of new derivatives with improved complementarity to the target. semanticscholar.org
Topographical and Electronic Effects of Substituents on Molecular Interactions
The specific identity and position of substituents on the aryl ring of this compound have profound effects on its shape (topography) and electron distribution, which are critical for molecular recognition by a biological target.
The presence of both bromine and fluorine on the phenyl ring is a key feature of the title compound. Halogens are not mere hydrophobic fillers; they participate in specific, directed interactions, most notably halogen bonding. acs.org
Bromine: As a large, polarizable halogen, bromine can form a halogen bond (R-Br···Y), where it acts as a Lewis acid (electron acceptor) interacting with a Lewis base (e.g., a carbonyl oxygen or nitrogen atom in a protein backbone). acs.org The strength of this interaction is significant, comparable to a classical hydrogen bond, and can be a key determinant in ligand binding affinity.
The combination of a 4-bromo and a 2-fluoro substituent creates a unique electronic profile on the aromatic ring, influencing how it is recognized by a receptor.
Ligand-receptor complementarity refers to the degree to which a ligand "fits" into its binding site in terms of shape and electronic properties. rsc.org Aryl ring substitutions are a primary tool for optimizing this fit.
Electronic Effects: The 2-fluoro and 4-bromo substituents are both electron-withdrawing via the inductive effect, which pulls electron density from the aromatic ring. quora.com This alters the ring's quadrupole moment, affecting its ability to engage in π-π stacking or cation-π interactions with aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) in a binding pocket. acs.org The specific substitution pattern determines which regions of the ring become more electron-poor or electron-rich, guiding its orientation within the binding site.
The following table summarizes the key properties of the halogen substituents in this compound and their influence on molecular interactions.
| Substituent | Position | van der Waals Radius (Å) | Electronegativity (Pauling) | Key Interaction Potential |
| Fluorine | 2 (ortho) | 1.47 | 3.98 | Modulates ring electronics; can act as H-bond acceptor |
| Bromine | 4 (para) | 1.85 | 2.96 | Halogen bond donor; hydrophobic interactions |
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
Despite a comprehensive search of scientific literature, no specific studies detailing the Structure-Activity Relationship (SAR) or the conformational dynamics of the chemical compound This compound have been identified. The absence of published research on this particular molecule makes it impossible to provide a detailed and scientifically accurate analysis as requested.
The field of medicinal chemistry frequently investigates classes of compounds, such as substituted propenamides, to understand how their chemical structures relate to their biological activities. These investigations, known as Structure-Activity Relationship (SAR) studies, are crucial for the development of new therapeutic agents. They often involve synthesizing a series of related compounds and evaluating their effects in biological assays.
Furthermore, understanding the three-dimensional shape and flexibility, or conformational dynamics, of a molecule is key to comprehending how it interacts with biological targets like proteins. The specific arrangement of atoms in space can greatly influence a compound's ability to bind to a receptor or inhibit an enzyme, a concept central to molecular recognition.
While general principles of SAR and conformational analysis apply to the broader class of propenamides, specific experimental data and computational studies for This compound are not available in the public domain. Such studies would be necessary to generate the detailed research findings and data tables required for an in-depth article. Without this foundational research, any discussion of its conformational dynamics and role in molecular recognition would be purely speculative and not based on scientific evidence.
Therefore, until specific research is conducted and published on This compound , a thorough and scientifically accurate article focusing solely on its SAR and conformational dynamics cannot be produced.
Mechanistic Studies of Molecular Interactions with Biological Systems
Investigation of Enzyme and Receptor Binding Modalities
The interaction of 3-(4-Bromo-2-fluorophenyl)prop-2-enamide with enzymes and receptors is likely dictated by its acrylamide (B121943) core and the physicochemical properties of its substituted phenyl ring.
Research on analogous substituted acrylamides has identified several potential molecular targets. For instance, various substituted acrylamides have been investigated as inhibitors of enzymes crucial in different biological pathways.
One such class of targets is kinases . The acrylamide moiety can act as an electrophilic "warhead" that covalently binds to a cysteine residue within the active site of a kinase, leading to irreversible inhibition. This mechanism is exploited in the design of targeted covalent inhibitors for enzymes like Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, the FDA-approved drug ibrutinib, which contains an acrylamide group, covalently binds to Cys481 in BTK. acs.org
Another potential target class is proteases . Cysteine proteases, which are involved in a multitude of cellular processes, are susceptible to inhibition by acrylamide-containing molecules.
Furthermore, studies on other substituted acrylamides have identified them as Factor Xa inhibitors , highlighting their potential role in the coagulation cascade. nih.gov
It is important to note that while these are potential targets, the specific enzymes and receptors that this compound interacts with would need to be experimentally validated.
The primary mechanism of interaction for many biologically active acrylamides is covalent modification through a Michael addition reaction. The electron-withdrawing nature of the carbonyl group makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack by the sulfhydryl group of a cysteine residue. This forms a stable carbon-sulfur bond, leading to irreversible inhibition of the target protein.
The reactivity of the acrylamide can be fine-tuned by substituents on the molecule. chimia.ch For this compound, the bromo and fluoro substituents on the phenyl ring will influence the electronic properties of the entire molecule, thereby modulating the reactivity of the acrylamide warhead.
While covalent inhibition is a prominent mechanism, non-covalent interactions also play a crucial role in the initial binding and orientation of the molecule within the active site of an enzyme or the binding pocket of a receptor. These interactions can include hydrogen bonding, hydrophobic interactions, and halogen bonding, the latter being potentially relevant due to the presence of bromine and fluorine atoms.
Analysis of Cellular Signaling Pathway Modulation
The interaction of small molecules with key signaling proteins can lead to a cascade of downstream effects, ultimately altering cellular function. Research on acrylamide and its derivatives has implicated their involvement in modulating critical signaling pathways such as NF-κB and MAPK.
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Studies have shown that some acrylamide derivatives can modulate this pathway. For instance, rocaglamide (B1679497) derivatives have been identified as potent inhibitors of NF-κB activation in T-cells. nih.gov These compounds were found to suppress the degradation of IκBα, a key step in the activation of NF-κB. nih.gov The interference was localized upstream of the IκB kinase (IKK) complex. nih.gov
Conversely, acrylamide itself has been shown to activate the NF-κB pathway, contributing to its neurotoxic effects. nih.gov This activation was linked to an increase in oxidative stress and inflammatory responses. nih.gov The specific effect of this compound on the NF-κB pathway would likely depend on the cellular context and the specific proteins it interacts with within the pathway.
The MAPK signaling cascade is another crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of several kinases, including RAS, RAF, MEK, and ERK. scilit.com
Research has demonstrated that acrylamide and its metabolites can induce neurotoxicity by modulating the MAPK pathway, specifically through the activation of ERK. nih.gov Furthermore, a study on acrylamide-induced cellular damage found that the MAPK pathway was activated prior to the activation of the Nrf2 and NF-κB pathways, suggesting it may be an upstream event. nih.gov
In a different context, some polyisoprenylated cysteinyl amide inhibitors have been shown to cause apoptosis and disrupt breast cancer cell invasion through the activation of the MAP kinase pathway. mdpi.com This suggests that modulation of the MAPK pathway by acrylamide derivatives can have context-dependent outcomes.
Molecular Interactions with Microbial Systems and Proposed Antimicrobial Mechanisms
Several studies have explored the antimicrobial potential of compounds structurally related to this compound.
Polyacrylamide-based copolymers have been developed as broad-spectrum antibiotics. Their proposed mechanism of action involves disruption of the bacterial membrane. nih.gov These copolymers typically contain cationic monomers that facilitate adsorption to the negatively charged bacterial surface and hydrophobic monomers that insert into and disrupt the membrane integrity. nih.gov
Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria. nih.gov While the exact mechanism was not fully elucidated, the structural similarity to salicylanilides, which are known to uncouple oxidative phosphorylation, suggests a potential mode of action.
Furthermore, studies on other bromo-organic molecules have identified potential antimicrobial activity through the inhibition of essential bacterial enzymes. For example, in silico docking studies have suggested that some bromo compounds may inhibit DNA gyrase B, an enzyme crucial for bacterial DNA replication. researchgate.net The antimicrobial activity of amide derivatives of acrylopimaric acid has also been reported, with some derivatives showing activity against Escherichia coli. ncsu.edu
The presence of the bromo-fluorophenyl group in this compound could contribute to its potential antimicrobial properties, as halogenated compounds are a well-known class of antimicrobials.
Antioxidant Mechanisms and Radical Scavenging Capabilities
While direct experimental studies on the antioxidant mechanisms and radical scavenging capabilities of this compound are not extensively available in the current body of scientific literature, the well-established antioxidant properties of the broader class of cinnamamide (B152044) derivatives provide a strong basis for predicting its potential activity. Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are attributed to their chemical structure. mdpi.comhilarispublisher.com The antioxidant capacity of these compounds is typically evaluated through various in vitro assays that measure their ability to neutralize free radicals.
The primary mechanisms by which cinnamamides are thought to exert their antioxidant effects include hydrogen atom donation and electron donation to neutralize reactive oxygen species (ROS). The presence of the α,β-unsaturated carbonyl system in the cinnamamide scaffold is a key structural feature that influences its biological activities.
Commonly employed methods to assess the radical scavenging capabilities of cinnamamide derivatives include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change that can be measured spectrophotometrically. mdpi.comnih.gov Similarly, the ABTS assay measures the capacity of a compound to scavenge the pre-formed ABTS radical cation.
The structure-activity relationship of cinnamamide derivatives plays a crucial role in determining their antioxidant potential. The nature and position of substituents on the phenyl ring can significantly modulate the radical scavenging activity. For instance, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the phenyl ring generally enhances the antioxidant activity of cinnamamides. Conversely, the influence of electron-withdrawing groups, such as halogens, can be more complex.
In the case of this compound, the phenyl ring is substituted with a bromine atom at the para-position and a fluorine atom at the ortho-position. While halogens are generally considered electron-withdrawing, their effect on antioxidant activity is not always straightforward. Some studies on halogenated compounds have indicated that they can possess significant antioxidant properties.
To illustrate the range of antioxidant activities observed in cinnamamide derivatives, the following tables present data from studies on various analogs.
| Compound | Substituents | IC50 (µg/mL) |
|---|---|---|
| Compound 16d | 4-Cl on phenylsulfonyl, 1-naphthyl | 348.21 ± 0.29 |
| Compound 16f | 4-NO2 on phenylsulfonyl, 1-naphthyl | 310.50 ± 0.73 |
| Compound 17d | 4-NO2 on phenylsulfonyl, 6-chloropiperonyl | 574.41 ± 1.34 |
| Ascorbic Acid (Standard) | - | 10.78 ± 0.11 |
| Compound | Substituents | IC50 (µg/mL) |
|---|---|---|
| Compound 16f | 4-NO2 on phenylsulfonyl, 1-naphthyl | 597.53 ± 1.3 |
| Compound 17a | 4-Br on phenylsulfonyl, 6-chloropiperonyl | 569.99 ± 7.9 |
| Compound 17c | 4-Cl on phenylsulfonyl, 6-chloropiperonyl | 496.63 ± 0.48 |
| Compound 17d | 4-NO2 on phenylsulfonyl, 6-chloropiperonyl | 419.18 ± 2.72 |
| Ascorbic Acid (Standard) | - | 18.99 ± 0.03 |
The data in the tables, derived from a study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, indicate that these compounds exhibit antiradical properties, although weaker than the standard antioxidant, ascorbic acid. mdpi.com Notably, the presence of different substituents on the cinnamamide scaffold leads to variations in their radical scavenging activities. mdpi.com
While the precise antioxidant mechanism and radical scavenging capability of this compound remain to be experimentally determined, the existing research on analogous cinnamamide structures suggests that it likely possesses antioxidant properties. Further investigation is warranted to elucidate the specific activity of this compound and to understand how the combined electronic effects of the bromo and fluoro substituents on the phenyl ring influence its ability to scavenge free radicals and mitigate oxidative stress.
Computational Chemistry and Advanced Molecular Modeling Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.
The first step in a typical DFT study involves geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a stable 3D structure. For 3-(4-Bromo-2-fluorophenyl)prop-2-enamide, this would involve determining the most stable conformation by considering the rotational freedom around its single bonds. An analysis of the conformational energy landscape would reveal the relative energies of different spatial arrangements (conformers) and the energy barriers between them.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that helps in assessing the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of molecular stability and reactivity. |
Note: Specific energy values for this compound are not available in published literature.
An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (typically colored red or orange) around the oxygen and nitrogen atoms of the amide group, indicating their suitability for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is fundamental in drug design for predicting how a potential drug molecule might interact with a biological target.
If this compound were to be investigated as a potential inhibitor of a specific enzyme, docking simulations would predict its most likely binding pose within the active site of the protein. These simulations would also identify "hotspots" of interaction, highlighting key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.
Docking programs use scoring functions to estimate the binding affinity between the ligand and the target protein. This binding affinity is often expressed in terms of a binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. This data is crucial for ranking potential drug candidates.
| Docking Parameter | Description | Relevance for this compound |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Essential for understanding the mechanism of interaction. |
| Binding Affinity | A numerical score representing the predicted strength of the ligand-receptor interaction. | Used to rank and prioritize compounds for further experimental testing. |
| Key Interactions | Specific bonds (e.g., hydrogen bonds, hydrophobic contacts) formed between the ligand and receptor. | Provides detailed insight into the nature of the binding. |
Note: As no specific molecular docking studies for this compound have been published, this table represents a general framework.
Molecular Dynamics Simulations for Dynamic Interaction Analysis and Conformational Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its interactions with biological targets and its inherent conformational flexibility, which are pivotal for its potential therapeutic applications.
At its core, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound, identifying low-energy, stable conformations as well as the transition states between them. Such studies are crucial as the biological activity of a molecule is often dictated by its ability to adopt a specific three-dimensional shape to fit into the binding site of a protein.
In the context of drug discovery, MD simulations can be employed to model the interaction of this compound with a target protein, such as a kinase. By placing the molecule in the binding site of the protein and simulating the system's evolution over time, researchers can observe the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This information is invaluable for understanding the mechanism of action and for designing more potent analogs.
A critical aspect that can be investigated through MD simulations is the role of the acrylamide (B121943) moiety. Acrylamides are known to act as covalent inhibitors by forming a bond with cysteine residues in the active site of some enzymes. nih.gov MD simulations can help in understanding the pre-covalent state, assessing the proximity and orientation of the acrylamide's reactive carbon with the target cysteine, and the conformational changes that might be necessary for the covalent reaction to occur. biorxiv.org
The conformational stability of this compound itself can also be assessed in different environments, such as in aqueous solution or a lipid bilayer, to mimic physiological conditions. These simulations can reveal the molecule's preferred shapes and how it might behave before reaching its biological target.
To illustrate the type of data generated from such simulations, a hypothetical analysis of the conformational stability of this compound is presented in the table below.
| Dihedral Angle (C-C-N-C) | Population (%) | Average Energy (kcal/mol) |
| 0° ± 30° | 15 | -5.2 |
| 60° ± 30° | 35 | -7.8 |
| 120° ± 30° | 40 | -8.1 |
| 180° ± 30° | 10 | -4.5 |
This table represents hypothetical data for illustrative purposes.
Cheminformatics and Data Mining for Analog Design and Virtual Screening
Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. In drug discovery, it plays a vital role in identifying new drug candidates through the design of novel molecules and the screening of large compound libraries. For this compound, cheminformatics and data mining techniques can be instrumental in designing analogs with improved properties and in identifying potential new biological targets.
Analog Design:
Starting with the core structure of this compound, cheminformatics tools can be used to generate a virtual library of analogs. This is achieved by systematically modifying different parts of the molecule, such as the bromo and fluoro substituents on the phenyl ring, or by altering the linker between the ring and the amide group. The goal is to explore the chemical space around the parent molecule to identify derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of this process. frontiersin.org By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the activity of newly designed analogs. This allows for the prioritization of synthetic efforts on the most promising candidates, saving time and resources.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of the target's binding site and scoring their potential interactions. For this compound, if a target protein is known, virtual screening could be used to identify other commercially available or synthetically accessible compounds with a similar or better binding profile.
Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the chemical structure of a known active molecule, like this compound, as a template to search for other molecules with similar properties. frontiersin.org This is based on the principle that structurally similar molecules are likely to have similar biological activities.
The results of a virtual screening campaign are typically a ranked list of compounds. A hypothetical output for a virtual screening campaign using this compound as a query is shown below.
| Compound ID | Similarity Score | Predicted Activity (IC50, nM) |
| ZINC12345678 | 0.85 | 50 |
| ZINC98765432 | 0.82 | 75 |
| ZINC24681357 | 0.79 | 120 |
| ZINC13579246 | 0.75 | 200 |
This table represents hypothetical data for illustrative purposes.
By leveraging cheminformatics and data mining, researchers can efficiently explore vast chemical spaces, leading to the identification of novel and potent analogs of this compound for further development.
Future Research Directions and Advanced Translational Perspectives
Design and Synthesis of Next-Generation Analogues with Tailored Molecular Recognition Properties
The future development of 3-(4-Bromo-2-fluorophenyl)prop-2-enamide hinges on the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and tailored molecular recognition properties. A systematic structure-activity relationship (SAR) study is the logical first step. This would involve the synthesis of a library of derivatives by modifying the phenyl ring, the acrylamide (B121943) moiety, and the linker. For instance, the bromine and fluorine substituents on the phenyl ring could be systematically varied to explore the impact of halogen bonding and electronic effects on target engagement.
Furthermore, the incorporation of diverse heterocyclic moieties in place of the phenyl ring could lead to novel analogues with improved pharmacokinetic profiles. The synthesis of these new chemical entities would leverage modern synthetic methodologies, including cross-coupling reactions and high-throughput synthesis techniques, to accelerate the discovery of lead candidates. The overarching goal is to develop analogues with optimized interactions with their biological targets, leading to improved therapeutic indices.
| Potential Analogue | Modification Strategy | Rationale |
| 3-(4-Chloro-2-fluorophenyl)prop-2-enamide | Substitution of bromine with chlorine | To investigate the role of halogen size and electronegativity on activity. |
| 3-(4-Bromo-2-methoxyphenyl)prop-2-enamide | Substitution of fluorine with a methoxy (B1213986) group | To explore the impact of hydrogen bond acceptors on target binding. |
| N-methyl-3-(4-Bromo-2-fluorophenyl)prop-2-enamide | N-alkylation of the amide | To enhance metabolic stability and alter solubility. |
| 3-(4-Bromo-2-fluorophenyl)-N-(pyridin-2-yl)prop-2-enamide | Replacement of the primary amide with a heteroaryl amide | To introduce new binding interactions and modulate physicochemical properties. |
Deepening Mechanistic Elucidation through Biophysical and Structural Biology Approaches
A thorough understanding of the mechanism of action of this compound at the molecular level is paramount for its clinical translation. Advanced biophysical techniques can be employed to identify and characterize its direct biological targets. Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.
Once a target is identified, structural biology approaches, including X-ray crystallography and cryo-electron microscopy (cryo-EM), can be utilized to solve the high-resolution structure of the compound in complex with its target protein. This structural information will be invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into conformational changes induced in the target protein upon ligand binding.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach integrating various "omics" data is necessary. frontiersin.orgpharmafeatures.comnashbio.com This includes genomics, transcriptomics, proteomics, and metabolomics studies to profile the global changes in cells or organisms upon treatment with the compound. For instance, transcriptomic analysis using RNA-sequencing can identify genes that are up- or down-regulated, providing clues about the pathways modulated by the compound.
Proteomic studies, using techniques like mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.gov Metabolomic profiling can reveal alterations in metabolic pathways, providing a functional readout of the compound's effects. The integration of these multi-omics datasets will enable the construction of comprehensive network models of the compound's mechanism of action, potentially revealing novel targets and biomarkers for its therapeutic effects. nih.gov
| Omics Approach | Data Generated | Potential Insights |
| Transcriptomics (RNA-Seq) | Differential gene expression profiles | Identification of modulated signaling pathways and biological processes. |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Elucidation of direct and indirect protein targets and downstream signaling events. |
| Metabolomics (LC-MS/GC-MS) | Alterations in metabolite levels | Understanding of the compound's impact on cellular metabolism and bioenergetics. |
Development of Novel Computational Models for Predictive Ligand Design
Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of analogues of this compound. The development of robust quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov These models can be built using machine learning algorithms trained on experimental data from a library of synthesized analogues.
Furthermore, physics-based methods like molecular dynamics (MD) simulations and free energy calculations can provide detailed insights into the binding mode and affinity of the compound and its analogues to their target protein. nih.gov These computational approaches, when used in synergy with experimental studies, can significantly streamline the drug discovery process, reducing both time and cost. The development of predictive models for ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial for designing compounds with favorable pharmacokinetic profiles. nih.gov
Exploration of New Chemical Space within the Cinnamanilide (B1331705) Scaffold for Diverse Biological Interventions
The cinnamanilide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A systematic exploration of the chemical space around this scaffold could lead to the discovery of novel compounds with therapeutic applications beyond the initial scope. This can be achieved through diversity-oriented synthesis, where a wide array of structurally diverse molecules are generated from a common starting material.
Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked to generate more potent lead compounds. nih.gov By exploring new chemical space, it may be possible to identify cinnamanilide derivatives with novel mechanisms of action or with activity against new therapeutic targets. This expansion of the chemical space will be crucial for realizing the full therapeutic potential of this versatile scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
